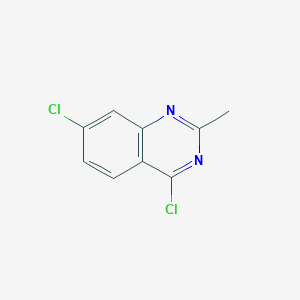

4,7-Dichloro-2-methylquinazoline

Description

Significance of the Quinazoline (B50416) Heterocyclic System in Academic Research

The significance of the quinazoline heterocyclic system in academic and industrial research is underscored by its presence in over 200 naturally occurring alkaloids and a multitude of synthetic compounds with pronounced biological effects. wikipedia.orgresearchgate.net The fusion of a benzene (B151609) and pyrimidine (B1678525) ring imparts a unique electronic and steric profile, allowing for diverse interactions with biological macromolecules. ontosight.ai Consequently, quinazoline derivatives have been extensively investigated and have shown a remarkable range of pharmacological activities, including:

Anticancer ontosight.aiontosight.ainih.gov

Antimicrobial nih.govontosight.ai

Anti-inflammatory ontosight.ainih.gov

Anticonvulsant nih.gov

Antihypertensive nih.gov

Antimalarial wikipedia.org

This wide-ranging bioactivity has made the quinazoline nucleus a focal point for drug discovery and development, leading to the creation of several clinically approved drugs. nih.gov For instance, gefitinib (B1684475) and lapatinib (B449) are quinazoline-based drugs approved for cancer therapy, functioning as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. wikipedia.org The versatility of the quinazoline scaffold allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a highly attractive framework for the design of novel therapeutic agents. nih.gov

Historical Context and Evolution of Quinazoline-Based Investigations

The journey of quinazoline chemistry began in the late 19th century. The first synthesis of the parent quinazoline molecule was reported by August Bischler and Lang in 1895 through the decarboxylation of its 2-carboxy derivative. wikipedia.orgresearchgate.net However, the initial synthesis of a quinazolinone, an oxidized form of quinazoline, dates back to 1869, when it was prepared from anthranilic acid and cyanide in ethanol. researchgate.netfrontiersin.org

Early investigations into quinazolines were largely centered on their synthesis and fundamental chemical properties. A significant advancement came in 1903 when Siegmund Gabriel reported a synthesis of the parent quinazoline from o-nitrobenzylamine. wikipedia.org Over the decades, numerous synthetic methodologies have been developed, including the widely recognized Niementowski synthesis, which involves the reaction of anthranilic acid with an amide to produce 4-oxo-3,4-dihydroquinazolines. researchgate.net

The 20th century witnessed a surge in interest in the biological activities of quinazoline derivatives, spurred by the discovery of naturally occurring quinazoline alkaloids with potent pharmacological effects. This led to extensive research efforts to synthesize and screen novel quinazoline compounds for various therapeutic applications. The development of modern synthetic techniques, such as microwave-assisted and metal-catalyzed reactions, has further accelerated the exploration of the chemical space around the quinazoline scaffold, enabling the rapid generation of diverse compound libraries for biological evaluation. nih.gov

Overview of 4,7-Dichloro-2-methylquinazoline within the Contemporary Quinazoline Research Landscape

Within the vast family of quinazoline derivatives, this compound holds a position of significant interest, primarily as a key chemical intermediate in the synthesis of more complex and biologically active molecules. Its structure, featuring reactive chlorine atoms at the 4 and 7 positions and a methyl group at the 2-position, makes it a versatile building block for the construction of a wide range of substituted quinazolines.

The chlorine atoms on the quinazoline ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies, a fundamental aspect of drug discovery. For instance, the chlorine at the 4-position is particularly reactive and can be readily displaced by amines to form 4-aminoquinazoline derivatives, a class of compounds known for their potent anticancer properties. nih.gov

The 7-chloro substituent also plays a significant role in modulating the electronic properties of the quinazoline ring system and can be a site for further chemical modification. The methyl group at the 2-position can influence the steric and electronic characteristics of the molecule, contributing to its binding affinity and selectivity for specific biological targets. While not as extensively studied for its direct biological activity as some of its more complex derivatives, the importance of this compound in contemporary research lies in its role as a foundational element for the synthesis of novel therapeutic agents. It serves as a testament to the enduring utility of the quinazoline scaffold in the ongoing quest for new and improved medicines. The analogous compound, 4,7-dichloroquinoline (B193633), is a known intermediate for antimalarial drugs, highlighting the potential of dichlorinated heterocyclic systems in medicinal chemistry. wikipedia.orgontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCQIVDMWQRGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482124 | |

| Record name | 4,7-dichloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38154-43-7 | |

| Record name | 4,7-Dichloro-2-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38154-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-dichloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,7 Dichloro 2 Methylquinazoline and Analogues

Established Synthetic Routes to the Quinazoline (B50416) Core

The formation of the fundamental quinazoline structure can be achieved through several reliable synthetic strategies. These methods often utilize readily available starting materials and proceed through various cyclization and condensation reactions.

Cyclization Reactions of Substituted Anthranilic Acid Derivatives

A cornerstone in quinazoline synthesis is the cyclization of anthranilic acid and its derivatives. tandfonline.comnih.gov This approach is versatile, allowing for the introduction of various substituents onto the quinazoline core. One common method involves the condensation of anthranilic acid with amides, such as formamide, in what is known as the Niementowski reaction. tandfonline.com Modifications of this reaction, for instance, using triethyl orthoformate in the presence of a catalytic amount of sulfuric acid, can also lead to the formation of the quinazoline ring. tandfonline.com Furthermore, 2-aminobenzonitriles, derivatives of anthranilic acid, can be utilized in palladium-catalyzed tandem reactions with aldehydes and arylboronic acids to yield diverse quinazoline structures. organic-chemistry.org The reaction of anthranilic acid with chloro-acyl chlorides can also produce N-acyl-anthranilic acids, which upon treatment with acetic anhydride (B1165640), form benzoxazinone (B8607429) intermediates that are precursors to quinazolinones. nih.gov

| Starting Material | Reagents | Product Type | Reference |

| Anthranilic acid | Formamide | Quinazolin-4(3H)-one | tandfonline.com |

| Anthranilic acid | Triethyl orthoformate, H₂SO₄ | Quinazolin-4(3H)-one derivative | tandfonline.com |

| 2-Aminobenzonitriles | Aldehydes, Arylboronic acids, Pd catalyst | Substituted Quinazoline | organic-chemistry.org |

| Anthranilic acid derivatives | Chloro-acyl chlorides, Acetic anhydride | Benzoxazinone intermediate | nih.gov |

Synthesis via Quinazoline-2,4(1H,3H)-diones and Subsequent Halogenation

Another significant pathway to substituted quinazolines involves the synthesis of quinazoline-2,4(1H,3H)-diones as key intermediates. These diones can be prepared through various methods, including the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of a catalyst like ZnCl₂. nih.govacs.org Once formed, the quinazoline-2,4(1H,3H)-dione can undergo halogenation to introduce chloro substituents. The hydroxyl groups in the tautomeric form of the dione can be converted to chloro groups, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield 2,4-dichloroquinazoline derivatives. This di-chloro intermediate is then amenable to regioselective substitution reactions.

| Intermediate | Reaction | Reagents | Product |

| Aromatic o-aminonitriles | Condensation | DMF/N,N-diethylformamide, ZnCl₂ | Quinazoline-2,4(1H,3H)-dione |

| Quinazoline-2,4(1H,3H)-dione | Halogenation | POCl₃ or SOCl₂ | 2,4-Dichloroquinazoline |

One-Pot Synthetic Strategies for Quinazoline Framework Assembly

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool for constructing the quinazoline scaffold. mdpi.comnih.gov These strategies allow for the formation of multiple bonds in a single synthetic operation from readily available substrates. mdpi.com Metal-catalyzed MCRs, employing catalysts based on palladium, copper, ruthenium, cobalt, and iridium, have been successfully utilized. mdpi.com For example, a copper-mediated one-pot synthesis of quinazolinones has been developed involving the oxidative coupling of aldehydes and 2-bromobenzoic acid, using aqueous ammonia as the nitrogen source. rsc.orgnih.gov Another approach involves the ultrasound-assisted one-pot reaction of anthranilic acid, acetic anhydride, and primary amines, which has been shown to produce high yields in shorter reaction times. nih.gov These methods offer significant advantages in terms of efficiency and environmental considerations. asianpubs.org

| Reaction Type | Key Features | Catalysts/Conditions | Reference |

| Metal-catalyzed MCRs | Formation of multiple bonds in a single step | Palladium, Copper, Ruthenium, Cobalt, Iridium | mdpi.com |

| Copper-mediated oxidative coupling | Use of inexpensive nitrogen source | Copper oxide | rsc.orgnih.gov |

| Ultrasound-assisted synthesis | High yields, short reaction times, solvent-free | Ultrasonic irradiation | nih.gov |

Targeted Introduction of Chloro and Methyl Substituents

The synthesis of 4,7-dichloro-2-methylquinazoline requires precise control over the placement of the chloro and methyl groups on the quinazoline ring.

Regioselective Chlorination at Quinazoline Positions 4 and 7

The introduction of chlorine atoms at specific positions of the quinazoline ring is a critical step. Starting from a suitably substituted aniline (B41778), such as 3-chloroaniline, is a common strategy to introduce the 7-chloro substituent. wikipedia.org The synthesis of 4,7-dichloroquinoline (B193633), a related heterocyclic compound, often starts from 3-chloroaniline, which dictates the position of one of the chlorine atoms. wikipedia.org The chlorine at the 4-position is typically introduced later in the synthesis. For instance, a hydroxyl group at the 4-position, which can be formed during the cyclization process, can be converted to a chloro group using a chlorinating agent like phosphoryl chloride. wikipedia.org The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloroquinazoline precursors is well-documented, with the 4-position being more reactive towards nucleophiles. mdpi.com This differential reactivity allows for selective substitution at the 4-position while leaving the 2-position available for other modifications or retaining the chloro substituent.

Installation of the Methyl Group at Position 2

The methyl group at the 2-position of the quinazoline ring can be introduced in several ways. One common method is to use a precursor that already contains the required methyl group. For example, the cyclization of N-acetyl anthranilic acid, which can be formed from anthranilic acid and acetic anhydride, leads to the formation of a 2-methyl-benzoxazinone intermediate. tandfonline.com This intermediate can then react with an appropriate nitrogen source to form the 2-methyl-quinazolinone ring. tandfonline.comorientjchem.org Alternatively, 2-chloromethyl-4(3H)-quinazolinones can be synthesized from o-anthranilic acids and chloroacetonitrile, providing a handle for further modifications or direct use. mdpi.com The synthesis of 4-chloro-2-methylquinazoline has been achieved through the chlorination of the corresponding 2-methylquinazolinone. nih.gov

Advanced Derivatization and Functionalization Approaches for this compound Analogues

The derivatization of the this compound scaffold is primarily achieved through modern synthetic techniques that allow for precise and selective modifications at various positions of the molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the quinazoline core. The regioselectivity of these reactions on polyhalogenated quinazolines is a key aspect of their synthetic utility.

For analogues such as 2,4,7-trichloroquinazoline, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, have been systematically explored. nih.gov Research has shown that the reactivity of the halogen substituents varies, allowing for sequential and regioselective functionalization. In the case of 2,4,7-trichloroquinazoline, the chlorine at the C-4 position is the most electrophilic and, therefore, the most reactive towards palladium-catalyzed substitution. nih.gov However, direct coupling at this position can be challenging due to competing hydrolysis. nih.gov A strategic approach to circumvent this involves the temporary deactivation of the C-4 position, for instance, by converting it to a thioether. This allows for regioselective cross-coupling at the C-2 position, followed by subsequent functionalization at C-4 and C-7. nih.gov

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is a prominent example. wikipedia.orglibretexts.orgorganic-chemistry.orgyonedalabs.com The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

In a study on 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline, microwave-promoted Suzuki-Miyaura reactions demonstrated regioselective substitution. nih.gov The reaction with arylboronic acids preferentially occurred at the C-4 position, showcasing the higher reactivity of this site.

Table 1: Regioselective Suzuki-Miyaura Coupling of a 4,7-Dichloroquinazoline (B1295908) Derivative nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 70 |

Another important palladium-catalyzed reaction is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org For 2,4-dichloroquinolines, regioselective Sonogashira coupling has been achieved at the C-2 position. beilstein-journals.org This selectivity is attributed to the higher reactivity of the C-2 chloro group towards oxidative addition of palladium, influenced by the adjacent nitrogen atom. beilstein-journals.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of chloro-substituted quinazolines. The inherent electronic properties of the quinazoline ring system, particularly the electron-withdrawing effect of the nitrogen atoms, facilitate nucleophilic attack on the carbon atoms bearing chlorine substituents.

In 2,4-dichloroquinazoline systems, the chlorine atom at the C-4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C-2 position. stackexchange.comnih.gov This regioselectivity is well-documented and has been rationalized by computational studies, which show that the C-4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic. nih.govresearchgate.netlassbio.com.br Consequently, reactions with nucleophiles such as amines occur preferentially at the C-4 position under milder conditions. stackexchange.comnih.gov The substitution at the C-2 position typically requires harsher reaction conditions. stackexchange.com

This principle of differential reactivity can be extended to this compound. The C-4 position is expected to be more reactive towards nucleophiles than the C-7 position. This is because the C-4 carbon is directly influenced by the electron-withdrawing nitrogen atom at position 3, making it more electron-deficient. Palladium-catalyzed amination of 4,7-dichloroquinoline has shown that substitution with amines occurs selectively at the C-4 position. nih.govresearchgate.netnih.gov

Table 2: Conditions for Regioselective Nucleophilic Aromatic Substitution on Dichloroquinazolines nih.gov

| Precursor | Nucleophile | Conditions | Product |

|---|

While the chloro-substituted positions are readily functionalized, selective modifications at other sites of the this compound molecule present a greater synthetic challenge but offer opportunities for creating diverse analogues.

C-2 Position: The 2-methyl group can be a handle for further functionalization. For instance, condensation reactions with aldehydes can occur at the methyl group, leading to the formation of styryl derivatives. youtube.com

N-3 Position: The nitrogen at the 3-position can be alkylated or acylated, although this is more common in the corresponding quinazolinone derivatives. wikipedia.org

Benzene (B151609) Ring Positions (C-5 to C-8): Direct functionalization of the benzene ring of the quinazoline core, such as at the C-5, C-6, or C-8 positions, is less straightforward due to the presence of the more reactive chloro substituents. However, strategies involving directed C-H activation are emerging as powerful methods for the regioselective functionalization of heterocycles. nih.govnih.gov For quinoline (B57606) and quinazolinone systems, transition-metal-catalyzed C-H functionalization has been used to introduce aryl and other groups at specific positions on the benzene ring. researchgate.netresearchgate.net While specific examples for this compound are not abundant, these methodologies offer a potential pathway for the synthesis of novel analogues.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and functionalize this compound is crucial for optimizing reaction conditions and predicting outcomes.

The formation of the quinazoline ring is a key step in the synthesis of this compound. Several classical methods are employed for this purpose, each with its own proposed mechanism.

One of the foundational methods for quinazoline synthesis is the Niementowski quinazoline synthesis , which involves the reaction of an anthranilic acid with an amide. wikipedia.orgwikipedia.orgijprajournal.com The reaction is believed to proceed through the formation of an intermediate o-amidobenzamide, which then undergoes cyclization and dehydration to form the quinazolinone ring. ijprajournal.com

Another relevant cyclization method is the Bischler-Napieralski reaction , which is more commonly used for the synthesis of dihydroisoquinolines but shares mechanistic features with intramolecular cyclizations that can form heterocyclic systems. organic-chemistry.orgnrochemistry.comwikipedia.orgjk-sci.com This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl3). nrochemistry.comwikipedia.org The mechanism is thought to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. nrochemistry.comwikipedia.org

A plausible pathway for the synthesis of the this compound core could involve the cyclization of a suitably substituted N-acylanthranilic acid derivative.

The introduction of the two chlorine atoms at the 4- and 7-positions of the 2-methylquinazoline (B3150966) core is a critical step in the synthesis of the target molecule. Halogenation of aromatic rings typically proceeds through an electrophilic aromatic substitution mechanism.

For the synthesis of related compounds like 4,7-dichloroquinoline, the process often starts with a substituted aniline. researchgate.net The quinoline ring is constructed, and then the hydroxyl group at the 4-position is converted to a chlorine atom using a reagent like phosphorus oxychloride. researchgate.net The chlorine at the 7-position is introduced by starting with a 3-chloroaniline.

The mechanism of chlorination with reagents like phosphorus oxychloride involves the conversion of a hydroxyl group (from a quinazolinone or hydroxyquinoline precursor) into a better leaving group, which is then displaced by a chloride ion.

Mechanistic Aspects of Post-Cyclization Derivatization Reactions

The synthetic utility of this compound is significantly enhanced by the differential reactivity of its two chlorine substituents, allowing for selective functionalization through various post-cyclization derivatization reactions. The two primary mechanistic pathways exploited for this purpose are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is dictated by the electronic properties of the quinazoline ring system.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The derivatization of this compound via Nucleophilic Aromatic Substitution (SNAr) predominantly occurs at the C4 position. This regioselectivity is attributed to the electronic nature of the quinazoline core. The carbon atom at the 4-position is more electron-deficient and, therefore, more susceptible to nucleophilic attack than the carbon at the C7 position.

Theoretical studies, such as those employing Density Functional Theory (DFT) calculations on analogous 2,4-dichloroquinazolines, have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon. nih.govresearchgate.net This indicates that this position is the most electrophilic site and the preferred location for nucleophilic attack. The lower activation energy calculated for the attack at the C4 position further supports this observed regioselectivity. nih.gov

The SNAr mechanism is generally accepted to proceed through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon of the quinazoline ring. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized over the aromatic system, particularly onto the electronegative nitrogen atoms of the quinazoline ring. This delocalization stabilizes the intermediate.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the quinazoline ring is restored by the departure of the chloride ion (Cl⁻), which is a good leaving group. This results in the formation of the substituted product, 4-substituted-7-chloro-2-methylquinazoline.

This selective substitution at the C4 position allows for the synthesis of a wide range of 4-amino-7-chloro-2-methylquinazoline analogues, which are precursors for various biologically active compounds. nih.govnih.gov

| Substrate Analogue | Nucleophile | Position of Substitution | Mechanistic Rationale |

|---|---|---|---|

| 2,4-Dichloroquinazoline | Amines | C4 | Higher LUMO coefficient and lower activation energy at C4 compared to C2. nih.govresearchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the chloro-substituted positions of this compound. The general catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This step is typically the rate-determining step and is influenced by the electronic properties and steric environment of the C-Cl bond. For dihaloquinazolines, oxidative addition is generally favored at the more electrophilic C4 position. nih.gov

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step requires the activation of the organometallic reagent, often with a base in the case of Suzuki reactions. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The regioselectivity of palladium-catalyzed cross-coupling reactions on di- and tri-substituted quinazolines can be controlled by modulating the reaction conditions. nih.gov Studies on the closely related 2,4,7-trichloroquinazoline have shown that the reactivity of the halogen positions follows the order C4 > C2 > C7. nih.gov This suggests that in this compound, the C4 position would be more reactive towards palladium-catalyzed coupling than the C7 position.

However, direct coupling at the C4 position can sometimes be challenging due to competing side reactions like hydrolysis under the reaction conditions. nih.gov In such cases, a strategic approach may be employed where the more reactive C4 position is first protected or derivatized under milder conditions, followed by the functionalization of the less reactive C7 position under more forcing conditions.

Research on the palladium-catalyzed amination of 4,7-dichloroquinolines has demonstrated that mono-amination occurs selectively at the C4 position, reinforcing the notion of higher reactivity at this site. researchgate.net

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Cl bond. Favored at the most electrophilic position (C4). | Organopalladium(II) halide complex |

| Transmetalation | Transfer of the organic group from the coupling partner to the palladium center. | Diorganopalladium(II) complex |

| Reductive Elimination | Formation of the new C-C or C-heteroatom bond and regeneration of the Pd(0) catalyst. | Coupled product and Pd(0) catalyst |

Structure Activity Relationship Sar Studies of 4,7 Dichloro 2 Methylquinazoline Derivatives

Impact of Substituents at the C-2 Position on Biological Potency

The substituent at the C-2 position of the quinazoline (B50416) ring plays a significant role in determining the biological potency of its derivatives. Studies comparing different groups at this position have revealed that even minor modifications can lead to substantial changes in activity. The presence of bulk and specific electronic properties at the C-2 position appears to be important for the activity of these compounds in targeting receptor tyrosine kinases (RTKs) and microtubule dynamics. nih.gov

Research into quinazoline-based agents has shown that varying the substituent at C-2 directly impacts antiproliferative efficacy. For instance, in a series of compounds designed to act as microtubule targeting agents, the nature of the C-2 substituent followed a clear trend. Compounds with a 2-chloro (2-Cl) substitution were generally more potent than those with a 2-methyl (2-CH3) group, which in turn were significantly more active than derivatives with a 2-hydrogen (2-H). nih.gov This suggests that small, hydrophobic groups at the C-2 position may enhance cellular permeability and contribute to improved biological outcomes. nih.gov The loss of activity with the 2-H substitution indicates that some bulk is necessary at this position for effective interaction with biological targets like RTKs. nih.gov

| Compound Series | Substituent at C-2 | General Antiproliferative Potency Trend | Microtubule Depolymerization Potency Trend |

|---|---|---|---|

| Series III | -Cl | Most Potent | High |

| Series I | -CH3 | Intermediate Potency | High |

| Series II | -H | Least Potent | Low (4- to 12-fold less potent) |

Role of Dichloro Substitution at C-4 and C-7 in Modulating Compound Activity

The dichloro substitution pattern at the C-4 and C-7 positions is a defining feature of the 4,7-dichloro-2-methylquinazoline scaffold and is critical for its biological activity. Each chlorine atom serves a distinct but complementary role.

The chlorine atom at the C-4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov This reactivity makes the C-4 position a versatile handle for introducing a wide range of amine-containing side chains and other functional groups, which is a cornerstone of synthetic strategies for creating libraries of quinazoline derivatives. nih.govresearchgate.net The C-4 position is significantly more reactive than the C-2 position, allowing for regioselective modifications under controlled conditions. nih.govbeilstein-journals.org This differential reactivity is fundamental to the rational design of complex quinazoline-based molecules, enabling the attachment of pharmacophores that can interact with specific biological targets.

Influence of Benzene (B151609) Ring Modifications (e.g., C-6, C-7) on Activity Profiles

Modifications to the benzene portion of the quinazoline ring, particularly at the C-6 and C-7 positions, are a key strategy for modulating compound activity and specificity. The electronic nature and steric bulk of substituents in this region can profoundly influence ligand-target interactions.

Studies on 4-chlorophenethylaminoquinazoline derivatives revealed that introducing a piperazine (B1678402) ring at the C-7 position yielded compounds with potent inhibitory activities against both TNF-alpha production and T-cell proliferation. nih.gov Further structure-activity relationship analysis of these derivatives showed that the nature of the N-substituent on this piperazine ring was also critical. Smaller N-substituents were found to be preferable for inhibiting TNF-alpha production, indicating that steric hindrance in this region can be detrimental to activity against certain targets. nih.gov

The general reactivity of the benzene ring in quinazoline to electrophilic substitution follows the order of 8 > 6 > 5 > 7, making positions 6 and 8 primary targets for modification. wikipedia.org More extensive modifications, such as replacing the entire benzene ring with other heterocyclic systems like thiophene (B33073) or thiazole, have also been explored. nih.gov In some instances, these replacements have led to analogues with significantly enhanced cytotoxicity, partly due to more efficient transport into cells and better substrate activity for key enzymes. nih.gov This demonstrates that while the benzene ring is a critical component, its bioisosteric replacement can be a powerful tool for developing novel derivatives with improved activity profiles.

| Compound | N-Substituent on C-7 Piperazine Ring | Inhibitory Activity on TNF-α Production (IC50, μM) |

|---|---|---|

| 2f | Methyl | 0.07 |

| 2g | Ethyl | 0.22 |

| 2h | n-Propyl | 0.54 |

Rational Design Principles Derived from SAR Analysis

The collective SAR studies on this compound and its derivatives provide several key principles for rational drug design. researchgate.netnih.gov These principles guide the strategic modification of the quinazoline scaffold to develop new therapeutic agents with enhanced potency and specificity.

C-4 as a Versatile Anchor Point: The high reactivity of the C-4 chloro group makes it an ideal position for introducing diverse side chains via nucleophilic substitution. This allows for the exploration of a vast chemical space to identify groups that can form critical interactions with the target protein. nih.govnih.gov

Importance of C-7 Electron-Withdrawing Group: The presence of an electron-withdrawing substituent, typically a halogen like chlorine, at the C-7 position is often crucial for potent biological activity. This group modulates the electronic character of the entire ring system, which is vital for target binding and favorable pharmacokinetics. youtube.com

Steric and Electronic Tuning at C-2: The C-2 position requires a substituent with some steric bulk for optimal activity, as demonstrated by the poor performance of 2-H derivatives. nih.gov Small hydrophobic groups, such as methyl or chloro, are often favored as they can improve cellular permeability and potency. This position can be modified to fine-tune activity and selectivity. nih.govnih.gov

Benzene Ring as a Modulatory Element: The C-6 and C-7 positions on the benzene ring are amenable to substitution, allowing for the fine-tuning of activity and the introduction of vectors to explore additional binding pockets or alter physicochemical properties. nih.gov

By adhering to these principles, medicinal chemists can more efficiently design and synthesize novel quinazoline derivatives with a higher probability of achieving the desired biological effect. nih.gov

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods, particularly molecular docking, are invaluable tools for understanding the SAR of quinazoline derivatives at a molecular level. researchgate.net These in silico techniques allow researchers to visualize and predict how a ligand binds to its protein target, providing insights that can guide the synthesis of more effective compounds. ekb.eg

Molecular docking simulations are used to predict the preferred orientation and binding affinity of one molecule to another, such as a quinazoline derivative within the active site of a target enzyme. researchgate.netnih.gov For example, docking studies of quinazoline derivatives into the active site of targets like cyclooxygenase-2 (COX-2) have helped identify key interactions. researchgate.net These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

In the context of this compound derivatives, docking studies can elucidate the specific roles of the various substituents. For instance, a simulation might show the 7-chloro group fitting into a hydrophobic pocket or the N-H of a C-4 side chain acting as a hydrogen bond donor to a key amino acid residue like an aspartate. mdpi.com Docking of quinoline (B57606) derivatives, which are structurally similar, has also provided valuable insights. A study on 4,7-dichloroquinoline (B193633) revealed favorable binding affinity with the SARS-CoV-2 spike glycoprotein, highlighting hydrogen bond formation with a glutamine residue as a potentially crucial interaction. researchgate.net

By comparing the docking scores and binding modes of a series of analogues, researchers can build predictive models that correlate specific structural features with binding affinity. ekb.eg This computational feedback loop accelerates the drug design process, allowing for the prioritization of synthetic targets that are most likely to exhibit high potency. researchgate.net

Mechanistic Investigations of Biological Activities of 4,7 Dichloro 2 Methylquinazoline Derivatives

Modulation of Key Enzymes and Signaling Pathways

Derivatives based on the 4,7-dichloro-2-methylquinazoline skeleton exert their biological effects by interacting with and modulating the activity of several critical enzymes and signaling pathways that are often dysregulated in diseases like cancer.

Kinase Inhibition Mechanisms

The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibitors. nih.gov Many derivatives function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of various protein kinases, which are crucial for cell signaling pathways that control proliferation, differentiation, and survival. ekb.eg The 4-anilinoquinazoline (B1210976) subunit, a common modification of the quinazoline structure, is particularly effective in this regard. nih.gov By blocking the action of these kinases, these compounds can halt the uncontrolled cell growth characteristic of cancer. ekb.eg Several quinazoline-based kinase inhibitors have been approved for clinical use, targeting receptors like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). ekb.egmdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition

A primary and extensively studied mechanism of action for many quinazoline derivatives is the inhibition of the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a pivotal role in tumorigenesis. nih.govnih.gov Overexpression or mutation of EGFR is common in various cancers. nih.gov Quinazoline derivatives, often featuring a 4-anilino group, have shown high affinity for the EGFR kinase active site. nih.gov They act as competitive inhibitors, preventing the downstream signaling that leads to cell proliferation and survival. nih.govnih.gov

The substitution pattern on the quinazoline ring and the aniline (B41778) moiety is critical for inhibitory activity. For instance, modifications at the C-7 position of the quinazoline core, such as the insertion of a 4-methyl-piperazine-containing residue, can enhance inhibitory activity by forming ionic bonds with amino acid residues in the target's structure. nih.gov The development of these inhibitors has led to multiple generations of EGFR-targeting drugs. nih.gov

| Compound Type | Target | IC50 Values | Key Findings |

| 4-Anilino-quinazoline derivatives with 3-nitro-1,2,4-triazole (B13798) at C-7 | EGFR | 0.37 to 12.93 nM | A longer linker between the quinazoline core and the triazole moiety was favorable for inhibitory activity. nih.gov |

| 2-Substituted quinazolinone derivative (Compound 5k) | EGFRwt-TK | 10 nM | Induced late apoptosis and arrested the cell cycle in the G2/M phase in A549 cells. nih.gov |

| Tricyclic oxazine-fused quinazolines (Compound 91) | EGFR/HER2 | EGFR: 7 nM, HER2: 4 nM | Demonstrated potent dual inhibitory activity. scielo.br |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EGFRwt-TK: Wild-type Epidermal Growth Factor Receptor tyrosine kinase. HER2: Human Epidermal Growth Factor Receptor 2.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and is implicated in oncogenic pathways, particularly those driven by the MYC proto-oncogene. nih.gov While specific studies focusing solely on this compound derivatives as CDK9 inhibitors are less common, the broader class of quinazoline derivatives has been explored for this activity. Inhibition of CDK9 disrupts the transcriptional machinery that cancer cells rely on for their growth and survival. Targeted degradation of CDK9 has been shown to be more effective than simple inhibition at disrupting MYC transcriptional regulation, suggesting a promising therapeutic strategy. nih.gov

PI3K/HDAC Inhibition Mechanisms

A novel and promising strategy in cancer therapy involves the dual inhibition of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs). researchgate.netresearchgate.net The PI3K/AKT/mTOR pathway is frequently overactive in cancer, promoting tumor growth and survival. researchgate.net HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to tumor suppressor gene activation. researchgate.net

Researchers have successfully designed dual inhibitors by integrating an HDAC pharmacophore, such as a hydroxamic acid moiety, onto a quinazoline-based PI3K inhibitor scaffold. researchgate.netscispace.com These hybrid compounds can simultaneously block both pathways, leading to synergistic anticancer effects, including cell cycle arrest and induction of apoptosis. researchgate.netscispace.com

Systematic structure-activity relationship studies have led to the development of lead compounds that inhibit PI3K and HDAC at nanomolar concentrations. researchgate.net For example, compound 23, a 4-methylquinazoline (B149083) derivative, effectively modulated the expression of downstream markers of both pathways (p-AKT and Ac-H3) and demonstrated significant antiproliferative effects in various cancer cell lines. researchgate.netfrontiersin.org

| Compound | Target(s) | IC50 Values | Key Effects |

| Compound 15 (alkyl linker) | PI3Kα | 42 nM | Showed significant inhibition of PI3K phosphorylation in HCT116 cells. researchgate.net |

| Compound 16 (pyrimidyl linker) | PI3Kα | 226 nM | Showed significant inhibition of PI3K phosphorylation in HCT116 cells. researchgate.net |

| Compound 23 | PI3K/HDAC | Nanomolar potencies | Modulated p-AKT and Ac-H3 expression, arrested cell cycle, induced apoptosis. researchgate.netscispace.com |

| Compound 48c | PI3Kγ, δ / HDAC6 | < 10 nM | Induced necrosis in AML cell lines while sparing normal cells. nih.gov |

PI3K: Phosphoinositide 3-kinase. HDAC: Histone deacetylase. p-AKT: Phosphorylated Protein Kinase B. Ac-H3: Acetylated Histone H3. AML: Acute Myeloid Leukemia.

Topoisomerase II Inhibition

DNA topoisomerase II (Topo II) is another vital enzyme for cancer cells, as it manages DNA topology during replication, transcription, and chromosome segregation. frontiersin.orgbohrium.com Inhibitors of Topo II can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex leading to DNA damage, or "catalytic inhibitors," which prevent the enzyme's activity without causing DNA breaks. frontiersin.orgnih.gov

While many clinically used Topo II inhibitors are poisons, catalytic inhibitors are being sought to reduce side effects. frontiersin.org Quinazoline and its derivatives have been investigated as a scaffold for new Topo II inhibitors. nih.govmdpi.com For instance, a series of 1,2,4-triazolo[4,3-c]quinazoline derivatives were designed and shown to act as both DNA intercalators and Topo II inhibitors, inducing apoptosis and cell cycle arrest at the G2/M phase. nih.gov A tetrahydroquinazoline (B156257) derivative, ARN21934, was identified as a preferential inhibitor of the alpha isoform of human Topo II, demonstrating significant antitumor activity in preclinical models of head and neck cancer. bohrium.com

| Compound Class | Proposed Mechanism | Biological Effect |

| 1,2,4-Triazolo[4,3-c]quinazoline derivatives | Topo II inhibition and DNA intercalation | Cytotoxicity against HCT-116, HepG-2, and MCF-7 cancer cell lines; induction of apoptosis and G2/M cell cycle arrest. nih.gov |

| Tetrahydroquinazoline derivative (ARN21934) | Preferential Topo II alpha inhibition | Significant viability reduction in SCC-25 cells and tumor volume reduction in a CAM model. bohrium.com |

Topo II: Topoisomerase II. CAM: Chick Chorioallantoic Membrane, an in vivo model.

Interactions with Other Identified Molecular Targets

Beyond the primary targets discussed, the versatile quinazoline scaffold has been shown to interact with a range of other molecular targets, contributing to its diverse pharmacological profile. Derivatives have been reported to inhibit other kinase families, such as Aurora kinases, which are crucial for mitosis, and VEGFR, which is central to angiogenesis. scielo.br The ability to design multi-target inhibitors, such as dual EGFR/VEGFR2 inhibitors, represents a key strategy in developing more effective anticancer therapies by simultaneously blocking multiple pathways essential for tumor growth and survival. nih.gov The synthetic accessibility of the quinazoline core, particularly the reactive chlorine atoms on structures like this compound, allows for the creation of large libraries of compounds for screening against various biological targets.

Inhibition of the DNA Repair Enzyme System

While direct inhibition of specific DNA repair enzymes by this compound derivatives is not extensively detailed in the provided information, the broader class of quinazoline derivatives has been shown to interfere with cellular processes crucial for cancer cell survival, including DNA repair. By inhibiting key signaling pathways, these compounds can indirectly affect the cell's ability to repair DNA damage, leading to the accumulation of genetic errors and ultimately apoptosis. The presence of dichloro substitutions on the quinazoline core enhances its electrophilicity, potentially facilitating interactions with biological targets involved in DNA repair.

Thymidylate Enzyme Inhibition

Derivatives of 2-methylquinazoline (B3150966) have been investigated as inhibitors of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidylate, which is essential for DNA replication and repair. nih.govnih.gov The rationale for targeting TS with quinazoline-based compounds stems from the structural similarities to known antifolates. nih.gov

Furthermore, the removal of the 2-amino group from the quinazoline scaffold, a modification that leads to 2-desamino derivatives, resulted in a slight decrease in direct TS inhibition but a remarkable increase in cytotoxicity against L1210 cells. nih.gov This enhanced cellular activity is attributed to increased cellular penetration due to improved solubility. nih.gov

Below is a table summarizing the effects of some 2-methylquinazoline derivatives on thymidylate synthase and cell growth:

| Compound Modification | Effect on TS Inhibition | Effect on L1210 Cell Growth | Reference |

| 2'-fluoro substitution | Enhanced potency | Enhanced inhibition | nih.gov |

| 3'-fluoro substitution | Poorer inhibition | Enhanced inhibition | nih.gov |

| Removal of 2-amino group | Slight (3-9-fold) loss | 8.5-fold more active | nih.gov |

Disruption of Tubulin Assembly

Certain derivatives of 2,4-disubstituted quinazolines have been identified as inducers of tubulin polymerization, a mechanism of action similar to the anticancer drug paclitaxel. nih.gov Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By promoting the polymerization of tubulin, these compounds disrupt the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Molecular docking studies have indicated that these quinazoline derivatives can interact with the taxol binding site on tubulin, providing a structural basis for their activity. nih.gov For example, specific synthesized 2,4-disubstituted quinazoline derivatives were found to be highly cytotoxic against various human tumor cell lines, with IC50 values in the low micromolar range. nih.gov Subsequent biochemical assays confirmed that these compounds actively induce tubulin polymerization. nih.gov

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory processes and has emerged as a therapeutic target. nih.govnih.gov Derivatives of quinoline (B57606) and quinazoline have been explored as antagonists of the P2X7 receptor. nih.govresearchgate.net These antagonists function by inhibiting the receptor's activity, thereby blocking downstream signaling events such as the release of pro-inflammatory cytokines. nih.gov

The development of novel quinoline derivatives has yielded compounds with potent antagonistic activity in both engineered cell lines expressing the human P2X7 receptor and in human monocytic cell lines. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and pharmacokinetic properties of these antagonists. nih.gov For instance, one promising compound demonstrated excellent cellular potency, good permeability, and favorable pharmacokinetic properties, highlighting the potential of this chemical class for treating inflammatory conditions. nih.gov

Pathways Involved in Anti-proliferative Action

The anti-proliferative effects of this compound derivatives are often mediated through the inhibition of key signaling pathways that are dysregulated in cancer. One of the primary mechanisms is the inhibition of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov By blocking the activity of these kinases, the compounds can halt cell proliferation and induce apoptosis in cancer cells.

Several studies have highlighted the ability of quinazoline derivatives to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. researchgate.netresearchgate.netsemanticscholar.org For example, certain 4-methyl quinazoline derivatives have been designed as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), demonstrating significant anti-proliferative effects in solid tumor cells. researchgate.net These compounds were shown to modulate the expression of key downstream effectors like p-AKT and induce cell cycle arrest and apoptosis. researchgate.netresearchgate.net

Furthermore, some quinazoline derivatives have been found to inhibit the migration of cancer cells, a critical step in metastasis. nih.gov Western blotting experiments have confirmed the on-target effects of these compounds on signaling pathways like the EGFR pathway. nih.gov

The following table provides an overview of the pathways and molecular targets involved in the anti-proliferative action of quinazoline derivatives:

| Pathway/Target | Effect of Inhibition | Example Compound Type | Reference |

| EGFR/VEGFR-2 | Inhibition of cell proliferation, induction of apoptosis | 4,7-dichloro-2-(4-fluorophenyl)quinazoline | nih.gov |

| PI3K/Akt/mTOR | Inhibition of cell growth and proliferation, induction of apoptosis | 4-methyl quinazoline derivatives | researchgate.netresearchgate.netsemanticscholar.org |

| Tubulin Polymerization | Cell cycle arrest, induction of apoptosis | 2,4-disubstituted quinazolines | nih.gov |

| Thymidylate Synthase | Inhibition of DNA synthesis | 2-methylquinazoline antifolates | nih.govnih.gov |

Immunomodulatory Mechanisms: Inhibition of NF-κB, TNF-α, IL-6, and IL1β

The immune system plays a dual role in cancer, and modulating its response is a key therapeutic strategy. Certain quinazoline derivatives exhibit immunomodulatory effects by targeting inflammatory pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. preprints.org

Activation of the P2X7 receptor by ATP leads to the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Antagonists of the P2X7 receptor, including some quinazoline derivatives, can therefore indirectly inhibit the production of these cytokines. nih.govnih.gov

Moreover, various natural and synthetic compounds have been shown to directly inhibit the NF-κB pathway, leading to a downstream reduction in the expression of TNF-α, IL-6, and IL-1β. preprints.org While direct evidence for this compound derivatives is not explicitly provided, the broader class of compounds that modulate these inflammatory cytokines often do so by interfering with the NF-κB signaling cascade. preprints.orgnih.gov

Mechanisms related to Antifungal Activity, including Membrane Permeability Enhancement

Quinoline and quinazoline derivatives have also been investigated for their antifungal properties. researchgate.net One of the proposed mechanisms of antifungal action is the disruption of the fungal cell membrane, leading to increased permeability and ultimately cell death. nih.gov The unique composition of fungal membranes makes them an attractive target for antifungal drug development, as it is more difficult for fungi to develop resistance through modification of these targets. nih.gov

Studies on 7-chloroquinoline (B30040) derivatives, which share a structural similarity with the subject compound, have demonstrated antifungal activity against a range of oral fungi. researchgate.net While the precise mechanism for these specific compounds was not fully elucidated, the disruption of membrane integrity is a common mode of action for many antifungal agents. nih.gov Some antifungal compounds have been shown to work synergistically with existing drugs like Amphotericin B, which also targets the fungal membrane. nih.gov

Pharmacological Research Applications and Therapeutic Potential of 4,7 Dichloro 2 Methylquinazoline Derivatives

Research into Anticancer Applications

Derivatives of the quinazoline (B50416) structure have been a focal point of anticancer research, with some compounds being developed into commercial drugs. nih.gov Research has shown that these compounds can exhibit significant cytotoxicity against various cancer cell lines. nih.govsemanticscholar.org The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for tumor growth and cell survival.

New series of quinazoline derivatives have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines such as HeLa and MDA-MB231. nih.govsemanticscholar.org In some studies, certain derivatives were found to be more potent than the established anticancer drug gefitinib (B1684475). nih.govsemanticscholar.org For instance, compounds 21, 22, and 23 in one study displayed IC50 values ranging from 1.85 to 2.81 μM against HeLa and MDA-MB231 cells, compared to gefitinib's IC50 of 4.3 and 28.3 μM, respectively. nih.govsemanticscholar.org

Further research into quinazoline Schiff bases has demonstrated remarkable antiproliferative effects against the MCF-7 human breast cancer cell line. nih.govresearchgate.net These compounds were observed to induce apoptosis through both intrinsic and extrinsic mitochondrial pathways, indicated by the activation of caspases-3/7, -8, and -9. nih.govresearchgate.net The generation of reactive oxygen species (ROS) and perturbation of the mitochondrial membrane potential are key events in this process. nih.govresearchgate.net

The design of compounds that can simultaneously target multiple pathways is a promising strategy in cancer therapy. nih.gov One study focused on developing 4-methyl quinazoline derivatives as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC). nih.gov Lead compounds from this series demonstrated nanomolar potencies in inhibiting both targets and showed significant in vivo anticancer efficacy in xenograft models. nih.gov

S-glycosylated quinazoline derivatives have also been synthesized and tested for their antitumor activities, particularly against MCF-7 and HepG2 cell lines. scientificarchives.com These nucleoside analogues represent another avenue for developing novel chemotherapeutic agents. scientificarchives.com

Table 1: Anticancer Activity of Selected Quinazoline Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 21 | HeLa | 1.85-2.81 | nih.govsemanticscholar.org |

| Compound 22 | HeLa | 1.85-2.81 | nih.govsemanticscholar.org |

| Compound 23 | HeLa | 1.85-2.81 | nih.govsemanticscholar.org |

| Gefitinib | HeLa | 4.3 | nih.govsemanticscholar.org |

| Compound 21 | MDA-MB231 | 1.85-2.81 | nih.govsemanticscholar.org |

| Compound 22 | MDA-MB231 | 1.85-2.81 | nih.govsemanticscholar.org |

| Compound 23 | MDA-MB231 | 1.85-2.81 | nih.govsemanticscholar.org |

| Gefitinib | MDA-MB231 | 28.3 | nih.govsemanticscholar.org |

| Schiff base 1 | MCF-7 | 6.246 | nih.govresearchgate.net |

Antimicrobial Research (Antibacterial, Antifungal)

The quinoline (B57606) and quinazoline scaffolds have been extensively studied for their antimicrobial properties due to the emergence of drug-resistant microbial strains. nih.gov Derivatives of these compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov

A study on 4,7-dichloro-2-quinolinemethylacrylate (AQM) assessed its antibacterial activity against several bacteria. At a concentration of 125 ppm, AQM inhibited the growth of Pectobacterium carotovorum subsp. carotovorum (Pcc) by 51.7% and showed a bacteriostatic effect on Staphylococcus aureus and Bacillus sp. uai.cl

N2,N4-disubstituted quinazoline-2,4-diamines have been identified as dihydrofolate reductase inhibitors with potent antibacterial activity against multidrug-resistant Acinetobacter baumannii. nih.gov Optimized derivatives with substitutions at the 6-position showed strong antibacterial effects. nih.gov Furthermore, a lead compound from this series demonstrated greater efficacy than tigecycline (B611373) in a murine infection model. nih.gov

Novel 2,4-disubstituted quinazoline analogs have also been synthesized and tested against a panel of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov These compounds exhibited MIC values ranging from 1 to 64 µg/mL. nih.gov

In the realm of antifungal research, triazole-fused quinazolinones have demonstrated activity against various fungal strains. mdpi.com One synthesized compound, THTQ, showed good inhibitory action against Aspergillus niger with a minimum inhibitory concentration (MIC) of 15 mg/mL. mdpi.com

Table 2: Antimicrobial Activity of Selected Quinoline/Quinazoline Derivatives

| Compound/Derivative | Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| 4,7-dichloro-2-quinolinemethylacrylate (AQM) | Pectobacterium carotovorum subsp. carotovorum (Pcc) | 51.7% growth inhibition at 125 ppm | uai.cl |

| 4,7-dichloro-2-quinolinemethylacrylate (AQM) | Staphylococcus aureus | Bacteriostatic at 125 ppm | uai.cl |

| 4,7-dichloro-2-quinolinemethylacrylate (AQM) | Bacillus sp. | Bacteriostatic at 125 ppm | uai.cl |

| 2,4-disubstituted quinazoline analogs | Gram-positive bacteria (including MRSA) | MIC: 1-64 µg/mL | nih.gov |

Antileishmanial Research

Leishmaniasis is a parasitic disease for which new and effective treatments are urgently needed due to increasing drug resistance and toxicity of current therapies. acs.org Quinazoline derivatives have emerged as a promising class of compounds in the search for new antileishmanial agents. acs.orgnih.gov

A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against Leishmania donovani and Leishmania amazonensis. acs.orgnih.gov This research led to the identification of quinazolines with high potency, exhibiting EC50 values in the low micromolar to high nanomolar range. acs.orgnih.gov One particular compound, a quinazoline substituted at the 7-position with a methyl group, demonstrated efficacy in a murine model of visceral leishmaniasis, reducing liver parasitemia by 37%. acs.orgnih.gov

Further structure-activity relationship (SAR) studies on N2,N4-disubstituted quinazoline-2,4-diamines have been conducted to refine their antileishmanial activity. While compounds with aromatic substituents at both N2 and N4 showed potent in vitro activity, they also exhibited lower selectivity. nih.gov In contrast, derivatives with small alkyl groups at either N2 or N4 were less potent but also less toxic to host cells. nih.gov

Synthetic analogs of the naturally occurring quinolone alkaloid N-methyl-8-methoxyflindersin have also been investigated for their antileishmanial properties against Leishmania (Viannia) panamensis. nih.gov Two synthetic compounds showed effectiveness against both promastigotes and amastigotes and improved the health of hamsters in an experimental model of cutaneous leishmaniasis. nih.gov

Table 3: Antileishmanial Activity of Selected Quinazoline Derivatives

| Compound Series/Analog | Leishmania Species | Key Finding | Reference |

|---|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | L. donovani, L. amazonensis | EC50 values in single-digit micromolar to high nanomolar range. | acs.orgnih.gov |

| 7-methyl substituted quinazoline | L. donovani (in vivo) | 37% reduction in liver parasitemia in murine model. | acs.orgnih.gov |

Anti-inflammatory Research

Quinazoline derivatives have garnered significant interest for their potential to modulate inflammatory pathways. jneonatalsurg.comderpharmachemica.com Research has explored their ability to inhibit key mediators of inflammation, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. jneonatalsurg.comderpharmachemica.com

A novel quinazoline derivative was evaluated in animal models and showed dose-dependent inhibition of paw edema and granuloma formation, with an efficacy comparable to the standard anti-inflammatory drug indomethacin (B1671933) at a 50 mg/kg dose. jneonatalsurg.com The compound also exhibited both peripheral and central analgesic activity. jneonatalsurg.com

The synthesis of new 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives has yielded compounds with good to potent anti-inflammatory activity. derpharmachemica.comresearchgate.net One derivative, in particular, was identified as a highly active candidate with a promising IC50 value. derpharmachemica.comresearchgate.net The presence of bulky substituents on the phenyl ring was found to contribute significantly to the anti-inflammatory effect. derpharmachemica.com

Fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been designed as novel NF-κB inhibitors. nih.gov One such compound demonstrated significant anti-inflammatory activity with low toxicity by reducing the phosphorylation of IκBα and p65, thereby inhibiting the NF-κB signaling pathway. nih.gov It also decreased the production of reactive oxygen species (ROS) and downregulated the expression of proteins involved in the NLRP3 inflammasome. nih.gov

Furthermore, 1,2,4-triazine-quinoline hybrids have been developed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), representing a strategy to achieve more efficient anti-inflammatory activity with potentially fewer side effects than traditional NSAIDs. nih.gov These hybrids were effective at suppressing the expression of pro-inflammatory factors in cellular models. nih.gov

Table 4: Anti-inflammatory Activity of Selected Quinazoline Derivatives

| Compound/Derivative Series | Mechanism/Model | Key Finding | Reference |

|---|---|---|---|

| Novel quinazoline derivative | Carrageenan-induced paw edema (in vivo) | Efficacy comparable to indomethacin. | jneonatalsurg.com |

| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline | In vitro anti-inflammatory assay | One compound identified as most active with a low IC50 value. | derpharmachemica.comresearchgate.net |

| Fluorine-substituted benzo[h]quinazoline-2-amine | NF-κB inhibition | Significantly reduced phosphorylation of IκBα and p65. | nih.gov |

Research into Neurological Disorders: Alzheimer's Disease Related Targets

The multifactorial nature of Alzheimer's disease (AD) has prompted research into multi-target drugs, and quinazoline derivatives have shown potential in this area. drugbank.comnih.gov These compounds are being investigated for their ability to modulate key pathological features of AD, including cholinesterase activity, β-amyloid aggregation, and tau protein pathology. drugbank.comnih.gov

A series of quinazoline derivatives were designed and evaluated as multitargeted ligands against human cholinesterases (hChE) and human β-secretase (hBACE-1). nih.gov Several compounds demonstrated balanced and significant inhibition of these targets and showed excellent blood-brain barrier permeability. nih.gov One lead compound from this series was found to prevent both AChE- and self-induced Aβ aggregation. nih.gov In vivo studies with this compound showed amelioration of cognitive impairments and reduced levels of Aβ, BACE-1, and Tau protein in the hippocampus. nih.gov

The neurotoxic effects of certain environmental and industrial chemicals are also a concern in the context of neurodegenerative diseases. nih.govnih.gov While not directly related to 4,7-dichloro-2-methylquinazoline, this highlights the importance of understanding the broader impact of chemical compounds on neurological health.

The therapeutic potential of quinazoline derivatives for AD is linked to their ability to act as modulators or inhibitors of various targets, including β-amyloid, tau protein, cholinesterases, monoamine oxidases, and phosphodiesterases. drugbank.comnih.gov This diverse range of activities makes the quinazoline scaffold a valuable starting point for the development of new drugs for complex neurodegenerative disorders like AD. drugbank.comnih.gov

Table 5: Quinazoline Derivatives in Alzheimer's Disease Research

| Compound Series | Target(s) | Key Finding(s) | Reference |

|---|---|---|---|

| Quinazoline derivatives (AV-1 to AV-21) | hChE, hBACE-1 | Balanced inhibition, excellent BBB permeability, prevention of Aβ aggregation, improved cognition in vivo. | nih.gov |

Future Directions and Emerging Research Avenues for 4,7 Dichloro 2 Methylquinazoline

Exploration of Novel and Greener Synthetic Methodologies

Traditional synthetic routes for quinazoline (B50416) derivatives often rely on harsh reagents and energy-intensive conditions. chemistryjournals.net For instance, the chlorination step frequently employs reagents like thionyl chloride or phosphorus oxychloride. orgsyn.orgmdpi.com The future of synthesizing 4,7-dichloro-2-methylquinazoline and its analogs lies in the adoption of green chemistry principles to reduce environmental impact and improve efficiency. chemistryjournals.net

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.net Its application has been successful in the N-arylation of 4-chloroquinazolines and the synthesis of 4-hydroxy-2-quinolone analogues, suggesting its potential for the synthesis of this compound derivatives. nih.govnih.gov

Alternative Solvents: Moving away from volatile and toxic organic solvents towards greener alternatives like water or ionic liquids is a core tenet of green chemistry. chemistryjournals.net

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters. chemistryjournals.net This technology enables more efficient and safer production processes, which could be applied to the synthesis of this quinazoline intermediate. chemistryjournals.net

Table 1: Potential Greener Synthetic Strategies

| Strategy | Description | Potential Benefits |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, lower energy consumption, potentially higher yields. chemistryjournals.net |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Improved safety, scalability, real-time monitoring, and process optimization. chemistryjournals.net |

| Alternative Solvents | Employs environmentally benign solvents like water or ionic liquids. | Reduced toxicity and environmental pollution. chemistryjournals.net |

| Catalysis | Use of reusable and non-toxic catalysts. | Increased atom economy, reduced waste, and easier product purification. nih.gov |

Advanced SAR and Rational Drug Design Strategies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, future research will involve systematically modifying its structure to probe these relationships and design more potent and selective compounds.

Systematic SAR studies on related quinazoline scaffolds have demonstrated that even small structural changes can significantly impact biological activity. For example, in a series of 4-methyl quinazoline derivatives designed as dual PI3K/HDAC inhibitors, variations in the linker connecting the quinazoline core to a hydroxamic acid moiety dramatically altered their potency. researchgate.net Similarly, studies on other quinazolines have shown that different substitutions at various positions affect their anticancer activity. nih.gov

Future rational design strategies for this compound would focus on:

Modification of the 2-methyl group: Replacing the methyl group with other alkyl or aryl groups to explore steric and electronic effects on target binding.

Substitution at the chloro positions: Investigating the impact of replacing the chlorine atoms at positions 4 and 7 with other halogens or functional groups to modulate activity and pharmacokinetic properties.

Introduction of new functional groups: Adding moieties known to interact with specific biological targets to guide the compound's activity profile.

Identification and Validation of Novel Molecular Targets

While 4-anilinoquinazoline (B1210976) derivatives are well-known for inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR nih.gov, the full spectrum of molecular targets for this compound remains to be explored. A key future direction is the identification and validation of novel biological targets for this compound and its derivatives. This would open up new therapeutic avenues beyond the established applications of the quinazoline class.

Approaches to identify new targets could include high-throughput screening of derivative libraries against diverse panels of enzymes and receptors. Furthermore, modern genetic-driven strategies can help prioritize potential therapeutic targets. nih.gov Such approaches use multi-omics data to identify genes and proteins causally associated with a disease, providing a strong rationale for targeting them. nih.gov Applying these methods could uncover unexpected activities for compounds derived from the this compound scaffold.

Development of Multi-Targeting Therapeutic Approaches

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a promising paradigm in drug discovery for treating complex diseases like cancer. nih.gov The this compound scaffold is an ideal starting point for developing such multi-target agents.

A notable success in this area is the creation of dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC) based on a 4-methyl quinazoline core. researchgate.netnih.gov Researchers successfully integrated a PI3K pharmacophore with a zinc-binding group characteristic of HDAC inhibitors into a single molecule. nih.gov This demonstrates that the quinazoline structure can be effectively functionalized to achieve potent inhibition of two distinct and critical cancer-related pathways. Future work could apply a similar strategy to the this compound framework, combining its core structure with other pharmacophores to address multiple disease-relevant targets simultaneously.

Integration of Computational Chemistry and Machine Learning in Compound Design

The integration of computational chemistry and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test cycle. nih.gov These technologies are crucial for the future development of this compound derivatives.

Computational approaches can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of new virtual compounds. nih.gov This allows chemists to prioritize the synthesis of molecules with the most promising drug-like profiles.

Molecular Docking and Simulation: These techniques provide insights into how a molecule binds to its target protein. nih.gov For instance, docking studies on quinazoline derivatives have helped to understand their interactions with the EGFR active site. nih.gov

De Novo Design: Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecular structures with desired properties from scratch, offering innovative chemical starting points. mdpi.com

Table 2: Computational and Machine Learning Approaches in Drug Design

| Approach | Application | Relevance to this compound |

|---|---|---|

| Machine Learning (ML) | Predicts ADME/Tox properties, bioactivity. nih.gov | Accelerates lead optimization by prioritizing derivatives with favorable profiles. |

| Molecular Docking | Simulates ligand-protein binding interactions. nih.gov | Elucidates binding modes to known and novel targets, guiding rational design. |

| Generative Models | Creates novel molecular structures with desired properties. mdpi.com | Explores new chemical space around the quinazoline scaffold for innovative drug candidates. |

| DFT Analysis | Calculates electronic properties and molecular stability. nih.gov | Provides insights into the reactivity and intrinsic properties of designed compounds. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.